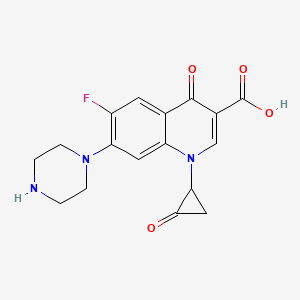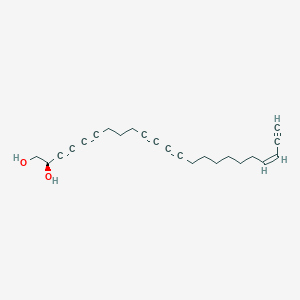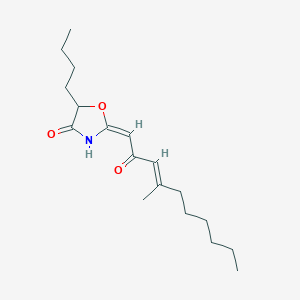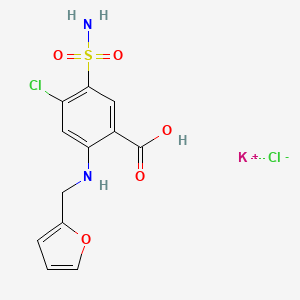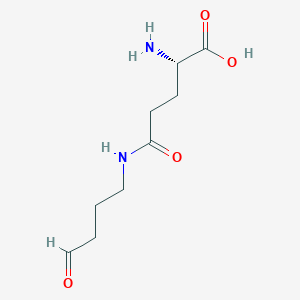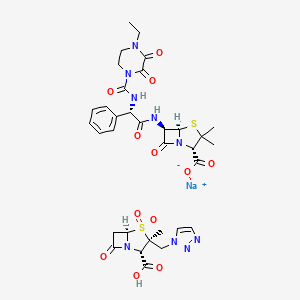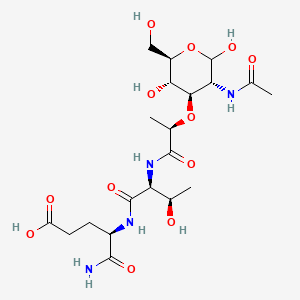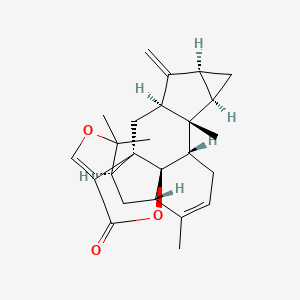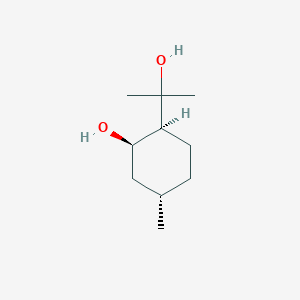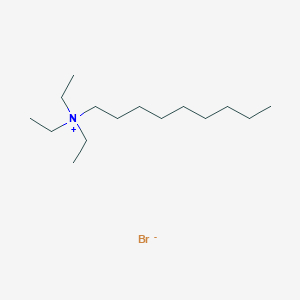
Tensyuic acid B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tensyuic acid B is a tensyuic acid that is itaconic acid which has been substituted at position 3 by a 5-(methoxycarbonyl)pentyl group. The (-)-isomer, isolated from Aspergillus niger FKI-2342. It has a role as an Aspergillus metabolite. It is a tensyuic acid, a methyl ester and a dicarboxylic acid.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
Tensyuic acids B, C, and E have been synthesized, providing insights into their bioactive properties. Notably, tensyuic acid B demonstrated potent activity against Trypanosoma brucei brucei strain GUTat 3.1, highlighting its potential in treating certain infections or diseases (Matsumaru et al., 2008).
Antimicrobial Activity
Research has identified tensyuic acid C exhibiting moderate antimicrobial activity against Bacillus subtilis. This finding suggests that tensyuic acids, including tensyuic acid B, may have applications in combating bacterial infections (Hasegawa et al., 2007).
Cytotoxicity and Anti-Inflammatory Activity
Hexylitaconic acid derivatives, including tensyuic acids, isolated from marine organisms, were evaluated for their cytotoxicity against human solid tumor cell lines and anti-inflammatory activity. This indicates potential applications of tensyuic acid B in cancer research and inflammatory diseases (Li et al., 2011).
Propiedades
Nombre del producto |
Tensyuic acid B |
|---|---|
Fórmula molecular |
C12H18O6 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
2-(6-methoxy-6-oxohexyl)-3-methylidenebutanedioic acid |
InChI |
InChI=1S/C12H18O6/c1-8(11(14)15)9(12(16)17)6-4-3-5-7-10(13)18-2/h9H,1,3-7H2,2H3,(H,14,15)(H,16,17) |
Clave InChI |
ZMTXIFCPSXJBPW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCC(C(=C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



